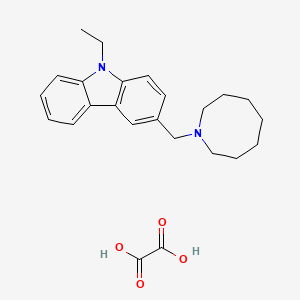
3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid typically involves multi-step organic reactions. One common approach is the alkylation of 9-ethylcarbazole with azocan-1-ylmethyl chloride under basic conditions to form the intermediate 3-(Azocan-1-ylmethyl)-9-ethylcarbazole. This intermediate is then reacted with oxalic acid to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions are possible, especially at the azocane ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid involves its interaction with specific molecular targets. The azocane ring and carbazole moiety are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The oxalic acid group may enhance the compound’s solubility and facilitate its transport within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Azocan-1-ylmethyl)-1H-indole
- Methyl 3-(Azocan-1-yl)propanoate
- Azocan-1-yl(oxo)acetic acid
Uniqueness
Compared to similar compounds, 3-(Azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid stands out due to its unique combination of functional groups.
Eigenschaften
IUPAC Name |
3-(azocan-1-ylmethyl)-9-ethylcarbazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2.C2H2O4/c1-2-24-21-11-7-6-10-19(21)20-16-18(12-13-22(20)24)17-23-14-8-4-3-5-9-15-23;3-1(4)2(5)6/h6-7,10-13,16H,2-5,8-9,14-15,17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDXTDBRUJTJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCCCCCC3)C4=CC=CC=C41.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-hydroxypropyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6108510.png)
![N,N-dimethyl-4-(4-{5-[(3-methylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)-4-oxobutanamide](/img/structure/B6108520.png)
![1-[3-[[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methyl]phenyl]ethanone](/img/structure/B6108523.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B6108530.png)
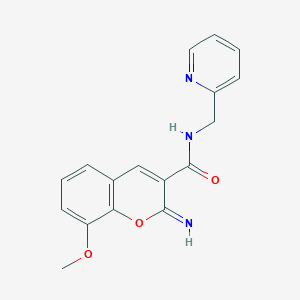
![(5Z)-2-amino-5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B6108546.png)
![2-[2-(2,4-difluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6108553.png)
![7-(2-cyclohexylethyl)-2-(2-pyridin-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6108562.png)
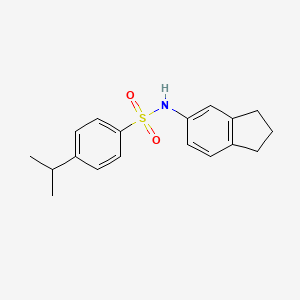
![ethyl 6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate](/img/structure/B6108577.png)
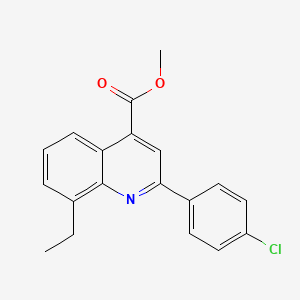
![1-[(4-FLUOROPHENYL)SULFONYL]-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE](/img/structure/B6108587.png)
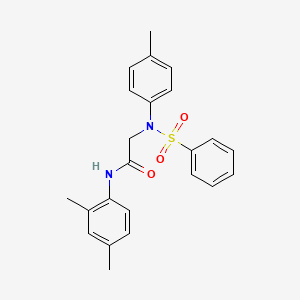
![7-methyl-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6108596.png)
